Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

Ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with an ester functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both carbonyl and ester moieties enhances its reactivity, enabling further derivatization for the development of biologically active molecules. Its stable yet modifiable framework makes it valuable for constructing complex heterocycles. The compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes. Its utility in medicinal chemistry stems from its potential as a scaffold for drug discovery targeting diverse therapeutic areas.
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure
951626-95-2 structure
Product Name:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
CAS No:951626-95-2
MF:C9H11N3O3
MW:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667
Update Time:2025-05-20

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
    • AK113708
    • 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
    • RNMVWTOANIAUAU-UHFFFAOYSA-N
    • ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PP1543
    • PB31395
    • AX8149624
    • Z5395
    • ST24030623
    • BB 0258522
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
    • Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
    • 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
    • CS-0040200
    • DTXSID90655341
    • SY112263
    • AKOS016009821
    • MFCD09832110
    • 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • 951626-95-2
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
    • DS-2778
    • ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
    • DA-00266
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
    • SCHEMBL2520510
    • MDL: MFCD09832110
    • Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
    • InChI Key: RNMVWTOANIAUAU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NCCN2N=1)=O)OCC

Computed Properties

  • Exact Mass: 209.08000
  • Monoisotopic Mass: 209.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2
  • XLogP3: 0.1

Experimental Properties

  • PSA: 73.22000
  • LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Security Information

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Pricemore >>

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ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux
Reference
Identification and synthesis of novel inhibitors of mycobacterium ATP synthase
Surase, Yogesh B.; Samby, Kirandeep; Amale, Sagar R.; Sood, Ruchi; Purnapatre, Kedar P.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Reference
Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Reference
Macrocyclic compounds as Mcl-1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
Reference
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
Preparation of piperidinyl small molecules as degraders of helios and methods of use
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Spirocycloheptanes as ROCK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
1.2 -
Reference
Fused heterocyclic derivatives as antiviral agents and their preparation
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
Reference
Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia
Conde-Ceide, Susana; Alcazar, Jesus; Alonso de Diego, Sergio A.; Lopez, Silvia; Martin-Martin, Maria Luz; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  19 h, rt
Reference
Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases
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Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators
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Production Method 11

Reaction Conditions
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1.2 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
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Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders
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Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, 25 °C
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
Reference
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ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Suppliers

Shanghai Joy Biotech Ltd
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(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Order Number:JY381
Stock Status:in Stock
Quantity:100g; 1kg; 10kg; 25kg
Purity:95%
Pricing Information Last Updated:Tuesday, 15 July 2025 11:20
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Amadis Chemical Company Limited
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(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Order Number:A859191
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):173.0/683.0
Email:sales@amadischem.com

Additional information on ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate: A Comprehensive Overview

Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate (CAS No. 951626-95-2) is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrazolopyrazines, which are known for their unique structural features and potential biological activities. The molecule consists of a pyrazolo[1,5-a]pyrazine core with an oxo group at position 4 and an ethyl carboxylate substituent at position 2. These structural elements contribute to its intriguing properties and make it a valuable subject for further research.

The synthesis of Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate involves a series of well-defined steps that highlight the versatility of pyrazolopyrazine chemistry. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only make the compound more accessible for experimental purposes but also pave the way for its potential application in pharmaceuticals.

One of the most promising aspects of Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate is its potential as a lead compound in drug development. The pyrazolopyrazine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent findings suggest that this compound may possess selective inhibitory effects on certain enzymes associated with neurodegenerative diseases. For example, studies have shown that it can modulate the activity of histone deacetylases (HDACs), which are implicated in Alzheimer's disease and other neurological disorders.

In addition to its enzymatic activity, Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate has demonstrated promising results in preclinical models of cancer. Researchers have reported that the compound exhibits cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity makes it a strong candidate for further investigation as an anticancer agent. Furthermore, its ability to induce apoptosis in cancer cells through mitochondrial pathways has been well-documented.

The structural flexibility of Ethyl 4-Oxo-4H,PYRAZOLOPYRAZINE CARBOXYLATE allows for extensive modification to enhance its pharmacokinetic properties. Recent efforts have focused on optimizing its solubility and bioavailability by introducing various substituents at different positions on the pyrazolopyrazine ring. These modifications have led to derivatives with improved absorption profiles and prolonged half-lives in vivo.

Another area of active research is the exploration of Ethyl 4-Oxo-PYRAZOLOPYRAZINE CARBOXYLATE's role in signaling pathways relevant to immune disorders. Studies have shown that it can modulate the activity of key kinases involved in inflammation and autoimmunity. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion,Ethyl 4-Oxo-PYRAZOLOPYRAZINE CARBOXYLATE (CAS No.951626) represents a valuable addition to the arsenal of compounds being investigated for therapeutic applications.Along with its unique structural features,it offers immense potential for further exploration across diverse fields including oncology,inflammation,and neurodegenerative diseases.As research continues to unravel its full spectrum of biological activities,this compound is poised to play a significant role in future drug development efforts.

Recommended suppliers
Shanghai Joy Biotech Ltd
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
JY381
Purity:95%
Quantity:100g; 1kg; 10kg; 25kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
A859191
Purity:99%/99%
Quantity:1g/5g
Price ($):173.0/683.0
Email